4-Methylbenzylmagnesium chloride

Descripción

Significance of Grignard Reagents in Carbon-Carbon Bond Formation

Grignard reagents, discovered by Victor Grignard in the early 20th century, are organomagnesium halides that have revolutionized the field of organic chemistry. google.com Their paramount significance lies in their ability to create new carbon-carbon (C-C) bonds, a fundamental process in the assembly of organic molecules. byjus.com The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This "umpolung" or reversal of polarity of the carbon atom allows it to attack electrophilic centers, most notably the carbon atom of a carbonyl group.

The reaction of a Grignard reagent with an aldehyde or a ketone, followed by an acidic workup, yields a secondary or tertiary alcohol, respectively. This transformation is one of the most reliable and widely used methods for C-C bond formation. Beyond carbonyls, Grignard reagents can react with a variety of other electrophiles, including esters, epoxides, and carbon dioxide, to produce a diverse array of organic compounds. The versatility and reliability of Grignard reagents have cemented their status as indispensable tools in the synthetic organic chemist's arsenal.

Specific Role of Benzyl (B1604629) Grignard Reagents in Synthetic Strategies

Benzyl Grignard reagents, such as 4-methylbenzylmagnesium chloride, are a specific subclass of Grignard reagents that are readily prepared from the corresponding benzyl halides. thieme-connect.de They are widely utilized in the synthesis of both organic and organometallic products. Their nucleophilic nature allows them to participate in addition reactions with a variety of unsaturated functional groups, including carbonyls and cyano groups. For instance, benzylmagnesium chloride has been shown to react with nitromethane (B149229) to form a conjugated nitrone and with oxetane (B1205548) to yield 4-phenylbutan-1-ol. thieme-connect.de

A significant challenge associated with the use of benzyl Grignard reagents is the competing Wurtz coupling reaction, an undesired side reaction where the Grignard reagent couples with the starting benzyl halide to form a bibenzyl byproduct. byjus.comgoogle.com This side reaction reduces the yield of the desired product and complicates purification. The propensity for Wurtz coupling is a critical consideration in designing synthetic strategies involving benzyl Grignard reagents. byjus.comwikipedia.orgquora.comjk-sci.com Consequently, much research has focused on developing methods to suppress this unwanted pathway.

Evolution of Synthetic Methodologies Employing this compound

The methodologies for preparing and utilizing benzyl Grignard reagents, including this compound, have undergone significant evolution to improve yields, selectivity, and operational safety.

Initially, the synthesis of these reagents was typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com However, the formation of benzylmagnesium halides in THF is often accompanied by the undesirable dimerization of the benzyl radical, leading to the Wurtz coupling product. google.com This side reaction not only consumes the starting material and the Grignard reagent but also complicates the purification of the desired product.

To address these limitations, several innovative approaches have been developed:

Alternative Solvents: The use of alternative solvents has been explored to minimize side reactions. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been shown to be a superior alternative to THF and diethyl ether for the preparation of some Grignard reagents, notably in suppressing the Wurtz coupling byproduct from benzyl Grignard reactions. researchgate.net Another approach involves using diethoxymethane (B1583516) as the solvent, which can lead to a clearer reaction solution with only trace amounts of the diaryl byproduct and allows for a higher concentration of the active Grignard reagent. google.com

Advanced Synthesis Techniques: Modern synthetic techniques have also been applied to improve the formation of benzyl Grignard reagents. Sonochemical methods, which utilize ultrasound, have been shown to prepare benzylmagnesium chloride under mild conditions with high yields and short reaction times, avoiding the need for specially treated solvents or initiators. google.com Flow reactor technology offers another advancement, allowing for continuous production which can improve selectivity and reduce Wurtz coupling by maintaining better control over reaction parameters. chemicalbook.com

Novel Coupling Reactions: The synthetic utility of benzyl Grignard reagents has been expanded through the development of new catalytic cross-coupling reactions. For example, manganese-catalyzed cross-coupling reactions between aryl halides and Grignard reagents have emerged as a powerful tool. dtu.dkdtu.dk These reactions, believed to proceed through a radical mechanism, allow for the formation of C-C bonds under conditions that can be more economical and environmentally friendly than traditional palladium-catalyzed methods. The development of such reactions opens new avenues for the application of this compound in the synthesis of complex molecules.

The continuous refinement of synthetic methodologies highlights the enduring importance of benzyl Grignard reagents and the ongoing efforts to harness their reactivity in a more controlled and efficient manner.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉ClMg | nih.govsigmaaldrich.com |

| Molecular Weight | 164.91 g/mol | nih.gov |

| CAS Number | 29875-07-8 | nih.govsigmaaldrich.com |

| Appearance | Typically a solution in an ether solvent | sigmaaldrich.com |

| Common Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | nih.govsigmaaldrich.com |

| IUPAC Name | magnesium;1-methanidyl-4-methylbenzene;chloride | nih.gov |

Table 2: Overview of Synthetic Methodologies for Benzyl Grignard Reagents

| Methodology | Key Features | Advantages | Disadvantages/Challenges | Source(s) |

| Classical Method | Reaction of benzyl halide with magnesium turnings in ether solvents (e.g., THF, diethyl ether). | Well-established and widely used. | Prone to Wurtz coupling, especially in THF; may require initiators. | thieme-connect.degoogle.com |

| Sonochemical Synthesis | Use of ultrasound to initiate and drive the reaction. | Mild conditions, high yields, short reaction times, no need for special solvent treatment. | Requires specialized sonication equipment. | google.com |

| Flow Reactor Synthesis | Continuous process using a flow reactor. | Improved selectivity, reduced Wurtz coupling, better heat and mass transfer. | Requires specialized flow chemistry setup. | chemicalbook.com |

| Alternative Solvents (e.g., 2-MeTHF, Diethoxymethane) | Employment of non-traditional ether solvents. | Suppression of Wurtz coupling, potentially higher reagent concentration, improved safety profile. | May require optimization for specific substrates. | google.comresearchgate.net |

| Manganese-Catalyzed Cross-Coupling | Use of a manganese catalyst for coupling with aryl halides. | Utilizes a less expensive and less toxic metal than palladium; offers alternative reactivity. | Substrate scope may be limited under certain conditions. | dtu.dkdtu.dk |

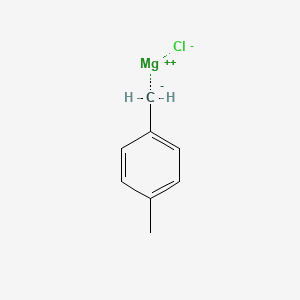

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;1-methanidyl-4-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQPDYTXGLHYDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461541 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29875-07-8 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Methylbenzylmagnesium Chloride

Fundamental Nucleophilic Addition Reactions

4-Methylbenzylmagnesium chloride, a prominent member of the Grignard reagent family, functions as a potent nucleophile. The core of its reactivity lies in the carbon-magnesium bond, which is highly polarized toward the carbon atom. This polarization imparts a significant carbanionic character to the benzylic carbon, making it a strong nucleophile capable of attacking a wide array of electrophilic centers. masterorganicchemistry.commasterorganicchemistry.com The fundamental reaction is a nucleophilic addition, where the 4-methylbenzyl group forms a new carbon-carbon bond with an electrophilic atom, most commonly the carbon of a carbonyl group. youtube.comyoutube.com

The general mechanism for nucleophilic addition to a carbonyl compound involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. chemguide.co.uk The presence of the magnesium halide component of the Grignard reagent also plays a crucial role, acting as a Lewis acid that coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. libretexts.org

Reactivity with Carbonyl Electrophiles

Addition to Aldehydes and Ketones: Product Formation and Stereochemical Outcomes

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, providing a reliable method for the formation of secondary and tertiary alcohols, respectively. masterorganicchemistry.comchemguide.co.uk

Reaction with Aldehydes: The addition to aldehydes results in the formation of secondary alcohols. For instance, the reaction with a simple aldehyde like ethanal would yield 1-(4-methylphenyl)propan-2-ol. A noteworthy reaction is with formaldehyde (B43269), which produces a primary alcohol, in this case, 2-(4-methylphenyl)ethanol. chemguide.co.uk

Reaction with Ketones: The addition to ketones leads to the formation of tertiary alcohols. For example, reacting this compound with acetone (B3395972) would produce 2-(4-methylphenyl)-1,1-dimethylethanol. chemguide.co.uk

The stereochemical outcome of these additions, particularly when chiral aldehydes or ketones are involved, is governed by several factors. While detailed stereochemical studies specifically on this compound are not extensively documented, general principles of Grignard reactions apply. Models like the Felkin-Anh model are often used to predict the major diastereomer formed. However, the stereoselectivity of additions involving benzylmagnesium reagents can be complex and sometimes deviate from these models. nih.gov The solvent and the concentration of the Grignard reagent can also influence the stereochemical course of the reaction, although in some cases, no significant effect of concentration on the product ratio is observed. rsc.org

Table 1: Representative Reactions of this compound with Aldehydes and Ketones

| Electrophile | Product | Alcohol Class |

| Formaldehyde | 2-(4-Methylphenyl)ethanol | Primary |

| Ethanal | 1-(4-Methylphenyl)propan-2-ol | Secondary |

| Acetone | 2-(4-Methylphenyl)-1,1-dimethylethanol | Tertiary |

Reactions with Esters and Carboxylic Acid Derivatives: Multi-Addition Pathways

Unlike aldehydes and ketones, the reaction of this compound with esters and other carboxylic acid derivatives, such as acid chlorides, typically involves a multiple addition pathway. masterorganicchemistry.comlibretexts.org

The initial nucleophilic addition to the carbonyl carbon forms a tetrahedral intermediate. However, this intermediate is unstable and collapses, expelling the leaving group (e.g., an alkoxide from an ester or a chloride from an acid chloride) to form a ketone. youtube.comyoutube.com This newly formed ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. youtube.com Consequently, the reaction consumes two equivalents of the Grignard reagent and, after acidic workup, yields a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are derived from the Grignard reagent. libretexts.org

For example, the reaction of ethyl acetate (B1210297) with an excess of this compound would produce 1,1-bis(4-methylphenyl)ethanol. Cyclic esters, or lactones, also undergo this double addition, leading to the formation of diols. libretexts.org

It is important to note that carboxylic acids themselves are generally unsuitable substrates for Grignard reactions as they possess an acidic proton which will be readily deprotonated by the basic Grignard reagent, consuming it and preventing the desired nucleophilic addition. masterorganicchemistry.com

Influence of Substrate Structure and Electronic Properties on Reactivity

The reactivity of carbonyl compounds towards this compound is significantly influenced by both steric and electronic factors of the substrate.

Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. masterorganicchemistry.com Therefore, aldehydes are generally more reactive than ketones, and acid chlorides are more reactive than esters. libretexts.org

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the bulky this compound nucleophile. nih.gov Highly substituted ketones, for instance, will react more slowly than less hindered ones. In extreme cases of steric crowding, the reaction may be very slow or may favor side reactions like enolization (proton abstraction) if the substrate has an alpha-hydrogen. nih.gov

Reactions with Other Electrophilic Centers

Ring-Opening of Epoxides and Related Cyclic Ethers

This compound is capable of acting as a nucleophile in the ring-opening of strained cyclic ethers, most notably epoxides. This reaction provides a valuable route for the formation of new carbon-carbon bonds and results in the synthesis of alcohols. masterorganicchemistry.comlibretexts.org

The reaction with epoxides proceeds via an SN2 mechanism. The nucleophilic benzylic carbon attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

In the case of unsymmetrical epoxides, the regioselectivity of the attack is primarily governed by sterics. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.org For example, the reaction of this compound with propylene (B89431) oxide would predominantly yield 1-(4-methylphenyl)propan-2-ol.

While highly reactive Grignard reagents like benzylmagnesium halides can open epoxides, their reactivity with less strained cyclic ethers like tetrahydrofuran (B95107) is generally lower and often requires more forcing conditions, such as elevated temperatures. dtu.dk Studies have shown that benzylmagnesium halides can participate in the ring-opening of tetrahydrofuran at elevated temperatures, while other alkylmagnesium halides are unreactive. dtu.dk

Table 2: Ring-Opening of Ethylene (B1197577) Oxide with this compound

| Reagent 1 | Reagent 2 | Product |

| This compound | Ethylene Oxide | 2-(4-Methylphenyl)ethanol |

Addition to Imines, Nitriles, and Other Nitrogen-Containing Functional Groups

The reactivity of this compound towards nitrogen-containing functional groups such as imines and nitriles is characteristic of Grignard reagents, involving nucleophilic addition to the electrophilic carbon atom of the C=N or C≡N bond.

The addition to imines results in the formation of a new carbon-carbon bond, yielding the magnesium salt of a secondary amine. Subsequent acidic workup protonates the nitrogen, affording the free secondary amine. The general mechanism proceeds via a nucleophilic attack of the carbanionic benzyl (B1604629) group on the imine carbon.

Similarly, this compound adds to nitriles to form an intermediate imine anion after the initial nucleophilic attack on the nitrile carbon. psu.edu This intermediate is stable under the reaction conditions. Upon aqueous workup, the imine anion is hydrolyzed to a ketone, providing a valuable route for the synthesis of 1-(4-methylphenyl)alkan-2-ones. nih.gov The reaction is generally efficient, though the specific yields can be influenced by the steric and electronic properties of the nitrile substrate. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity pattern is well-established for analogous Grignard reagents. psu.edunih.gov

| Nitrogen-Containing Substrate | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Imine (e.g., N-Benzylideneaniline) | Magnesium Amide Salt | Secondary Amine |

| Nitrile (e.g., Acetonitrile) | Imine Anion | Ketone |

Cross-Coupling Reactions (e.g., Catalyzed Cross-Coupling Reactions with Organic Halides)

This compound is an effective nucleophile in various transition-metal-catalyzed cross-coupling reactions, most notably the Kumada-Tamao-Corriu coupling. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon bonds, allowing the coupling of the 4-methylbenzyl group with a variety of organic halides.

The general transformation involves the reaction of this compound with an aryl, vinyl, or alkyl halide in the presence of a palladium or nickel catalyst. The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.org

Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally benign alternative. nih.govorganic-chemistry.orgnih.gov These reactions can proceed under mild conditions and often exhibit high efficiency and chemoselectivity. For instance, low-valent iron complexes can catalyze the coupling of alkyl halides with aryl Grignard reagents with high yields, even at low temperatures. organic-chemistry.orgmpg.de

| Catalyst System | Electrophile | General Product Class | Reference |

|---|---|---|---|

| Palladium(II) or Nickel(II) complexes | Aryl/Vinyl Halides | Substituted Toluenes | wikipedia.orgorganic-chemistry.org |

| Iron(II) or Iron(III) complexes | Alkyl/Aryl Halides | Substituted Toluenes | nih.govorganic-chemistry.org |

Reactivity with Specific Heterocyclic Systems (e.g., Azirines)

The reactivity of this compound with nitrogen-containing heterocycles has been documented, particularly with pyridines. The reaction of benzylmagnesium chloride with pyridine (B92270) has been shown to yield 4-benzylpyridine, contrary to earlier reports suggesting the formation of the 2-substituted isomer. capes.gov.br This suggests that this compound would analogously react with pyridine to produce 4-(4-methylbenzyl)pyridine. The reaction likely proceeds via an initial addition to the C=N bond of the pyridine ring, followed by rearomatization. Studies on the reaction of alkylmagnesium halides with pyridine in the presence of the free metal also indicate a preference for 4-alkylation. rsc.org

Information regarding the reactivity of this compound with highly strained heterocyclic systems like azirines is scarce in the literature. However, based on the known reactivity of Grignard reagents with related three-membered rings such as epoxides and aziridines, a ring-opening reaction would be anticipated. The nucleophilic attack would likely occur at one of the ring carbons, leading to the formation of a functionalized amine after workup. The regioselectivity of this attack would be influenced by steric and electronic factors within the azirine ring.

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways for Key Transformation Classes

The mechanistic pathways for reactions involving this compound are complex and can be substrate-dependent. For addition reactions to carbonyls and related functional groups, a polar, nucleophilic addition mechanism is often operative. psu.edusciencemadness.org In the case of benzylmagnesium halides, however, the possibility of rearrangement exists. A detailed study of the reaction between benzylmagnesium chloride and formaldehyde revealed the formation of both the expected product, 2-phenylethanol, and the rearranged product, o-tolylcarbinol. psu.edusciencemadness.org This suggests a more intricate mechanism than a simple direct addition, possibly involving an initial coordination of the carbonyl to the magnesium, followed by either a direct nucleophilic attack or a pathway involving a transient quinonoid intermediate that leads to rearrangement. mdma.ch

In catalyzed cross-coupling reactions, the mechanism is dictated by the catalytic cycle of the chosen transition metal. For a Kumada coupling using a palladium catalyst, the generally accepted mechanism involves:

Oxidative Addition: The aryl or vinyl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The 4-methylbenzyl group is transferred from the magnesium to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

Role of the Schlenk Equilibrium and Aggregation States in Solution

Like all Grignard reagents, this compound exists in solution as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgchemeurope.com This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is significantly influenced by the solvent, the concentration, and the temperature. wikipedia.orgchemeurope.comfiveable.me In ethereal solvents like tetrahydrofuran (THF), which is a common solvent for Grignard reactions, the equilibrium generally favors the organomagnesium halide. chemeurope.comresearchgate.net However, the various species can also form dimers, trimers, and higher oligomers, further complicating the solution structure. wikipedia.orgchemeurope.com For example, alkylmagnesium chlorides are known to exist as dimers in ether. wikipedia.org

The specific species present in solution, whether monomeric, dimeric, or the dialkylmagnesium compound, can exhibit different reactivities. It is believed that the monomeric form of the Grignard reagent is generally more reactive in nucleophilic additions. fiveable.me Therefore, reaction conditions that shift the Schlenk equilibrium can have a profound impact on the rate and outcome of reactions involving this compound.

Investigation of Electron Transfer Pathways versus Polar Mechanisms

The mechanism of Grignard reactions is not always a straightforward polar, two-electron process. An alternative pathway involving a single-electron transfer (SET) from the Grignard reagent to the substrate has been proposed and, in some cases, evidenced. dtu.dk The choice between a polar mechanism and a SET mechanism is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the reaction conditions.

For this compound, the benzylic structure is capable of stabilizing a radical intermediate through resonance, which could make the SET pathway more favorable than for simple alkyl Grignard reagents. khanacademy.org Reactions with substrates that have low-lying empty orbitals, such as certain aromatic ketones, are more likely to proceed via a SET mechanism. dtu.dk This pathway involves the initial transfer of an electron to the substrate to form a radical anion and a radical cation of the Grignard reagent, which then combine. The detection of radical coupling byproducts can be evidence for a SET mechanism. dtu.dk However, for many additions to aldehydes and simple ketones, the reactions of Grignard reagents are thought to proceed through concerted, two-electron pathways. nih.gov The reaction of benzylmagnesium chloride itself can be complex, with some additions being slow and reversible, which allows for different mechanistic possibilities to be operative. mdma.chnih.gov

Applications of 4 Methylbenzylmagnesium Chloride in Complex Organic Synthesis

Construction of Advanced Carbon Skeletons and Chiral Building Blocks

The primary application of Grignard reagents like 4-methylbenzylmagnesium chloride is the formation of carbon-carbon bonds, which is the cornerstone of building complex molecular frameworks. bethunecollege.ac.in By reacting with a wide array of electrophiles, it facilitates the introduction of the 4-methylbenzyl moiety, leading to the assembly of advanced carbon skeletons.

A significant aspect of this application is the synthesis of chiral building blocks, which are fundamental units for the construction of enantiomerically pure pharmaceuticals and natural products. nih.govresearchgate.net The addition of this compound to prochiral carbonyl compounds, such as aldehydes and ketones, generates chiral secondary or tertiary alcohols. While the direct addition to an achiral substrate typically yields a racemic mixture, this reaction becomes a powerful method for asymmetric synthesis when combined with chiral auxiliaries or catalysts.

For instance, research has demonstrated the highly diastereoselective addition of Grignard reagents to pseudo-C2-symmetric dodecaheterocyclic structures derived from naturally occurring (−)-(1R)-myrtenal. nih.gov In these systems, the two prochiral carbonyl groups within the substrate exhibit different reactivities, allowing for sequential and stereocontrolled additions. nih.gov This substrate-controlled approach enables the synthesis of valuable chiral 1,2-diols in high optical purity, showcasing how this compound can be employed to translate existing chirality into new, well-defined stereocenters. nih.gov Such chiral alcohols and diols are versatile building blocks, readily transformed into a variety of other functional groups and complex molecules.

Synthesis of Highly Substituted Aromatic and Benzylic Systems

This compound is extensively used in transition-metal-catalyzed cross-coupling reactions to synthesize highly substituted and sterically hindered aromatic and benzylic systems. The Kumada-Corriu coupling, which pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, is a classic example of this capability. bethunecollege.ac.innumberanalytics.com

More recently, iron-catalyzed cross-coupling reactions have gained prominence due to iron's low cost, low toxicity, and environmental benignity. nih.gov These methods have proven highly effective for coupling alkyl Grignard reagents with a variety of electrophiles, including aryl chlorides, tosylates, and triflates, which are often challenging substrates for other catalysts. acs.orgresearchgate.net this compound is an excellent coupling partner in these reactions, enabling the formation of C(sp²)–C(sp³) bonds to construct diarylmethane derivatives and other complex benzylic structures. The reaction often proceeds with high efficiency and tolerates a range of functional groups. nih.govnih.gov

The general protocol for these reactions involves the use of an iron salt, such as iron(III) acetylacetonate (B107027) ([Fe(acac)₃]), often in combination with a ligand like an N-heterocyclic carbene (NHC) or an additive such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) to enhance yield and selectivity. nih.govresearchgate.net

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Grignard Reagents This table presents representative iron-catalyzed systems applicable to reagents like this compound, based on published methodologies.

| Catalyst System | Electrophile | Nucleophile (Grignard Type) | Product Type | Reference |

|---|---|---|---|---|

| [Fe(acac)₃] | Styrenyl Chlorides | Alkyl | Substituted Alkenes | nih.gov |

| [Fe(acac)₃] / SIPr-HCl | Alkynyl Chlorides | Alkyl | Internal Alkynes | nih.gov |

| [Fe(acac)₃] / DMI | Aryl Chlorobenzenesulfonates | Alkyl (with β-hydrogens) | Alkylated Aryl Sulfonates | nih.gov |

| Iron(II) Triflate / NHC | Aryl Chlorides, Tosylates | Aryl | Biaryls | rsc.org |

| Fe(III) β-diketonates | Vinylic Halides | Alkyl/Aryl | Substituted Olefins | acs.org |

Contribution to Stereoselective and Enantioselective Transformations

Beyond simply forming bonds, this compound is a key player in reactions where the three-dimensional arrangement of atoms—the stereochemistry—is precisely controlled. This is crucial for creating biologically active molecules, where often only one specific stereoisomer is effective.

In diastereoselective reactions, the chirality already present in the starting material dictates the stereochemical outcome of the reaction. The addition of this compound to chiral aldehydes or ketones often follows predictable models like the Felkin-Ahn or Cram-chelation models, which analyze the steric and electronic environment around the carbonyl group to predict the facial selectivity of the nucleophilic attack. nih.govyoutube.com

A compelling example of substrate control is the reaction of Grignard reagents with chiral α- and β-hydroxy carbonyl compounds where a chelating functional group can direct the approach of the reagent. researchgate.net More advanced systems, such as the previously mentioned pseudo-C2-symmetric dodecaheterocycles, demonstrate exceptional levels of diastereoselectivity. nih.gov In one study, the addition of benzylmagnesium chloride (a close analog of this compound) to a chiral acyl/aroyl macrocycle proceeded with high diastereoselectivity, yielding specific carbinol products that could be further transformed into enantiopure 1,2-diols. nih.gov This high degree of control, dictated by the substrate's inherent structure, makes it a powerful strategy for complex molecule synthesis.

Enantioselective synthesis involves the creation of a chiral product from an achiral starting material. This is typically achieved using either a chiral auxiliary or a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the achiral substrate to direct the reaction stereoselectively. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine derivatives are well-known auxiliaries that can be used to direct the alkylation of enolates with electrophiles. researchgate.netresearchgate.netharvard.edu In a similar fashion, an amide derived from a chiral auxiliary could be reacted with this compound in an addition reaction, with the auxiliary guiding the approach of the Grignard reagent to one face of the carbonyl group.

Chiral Catalysts: A more atom-economical approach is the use of a substoichiometric amount of a chiral catalyst. While catalytic enantioselective additions of Grignard reagents remain challenging, significant progress has been made. youtube.com The strategy often involves complexing the Grignard reagent or the substrate with a chiral ligand-metal complex. For instance, magnesium salts have been shown to catalyze direct aldol (B89426) reactions in conjunction with a chiral auxiliary. researchgate.net The development of catalytic systems, such as those using titanium or zirconium complexes with chiral ligands, for the addition of organometallics to aldehydes highlights a promising area where reagents like this compound could be employed to generate valuable chiral secondary alcohols. mdpi.com

Table 2: Strategies for Stereoselective Synthesis with Grignard Reagents

| Strategy | Method | Principle | Typical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective | Substrate Control (e.g., Chiral Ketone) | Existing stereocenter directs the nucleophilic attack to one of two diastereotopic faces. | Formation of one diastereomer in excess. | nih.govnih.gov |

| Enantioselective | Chiral Auxiliary (e.g., Evans' Oxazolidinone) | Auxiliary is temporarily attached to the substrate to block one face from attack. | Formation of one enantiomer in excess from an achiral substrate. | researchgate.netharvard.edu |

| Enantioselective | Chiral Catalyst (e.g., Chiral Ligand/Metal Complex) | Catalyst and substrate form a transient chiral complex that favors one reaction pathway. | Catalytic generation of an enantiomerically enriched product. | youtube.commdpi.com |

Integration into Multicomponent Reaction Sequences for Molecular Complexity Generation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.org

While specific, named MCRs that explicitly list this compound as a standard component are not extensively documented, the high nucleophilicity of Grignard reagents makes them suitable candidates for integration into such sequences. They can act as the final component, reacting with a complex electrophilic intermediate generated in situ from the other reactants. For example, in a hypothetical three-component reaction between an amine, an aldehyde, and a third component that forms an electrophilic iminium ion, this compound could intercept this intermediate to form a complex amine product.

The compatibility of magnesium-based reagents with MCR conditions is supported by studies using magnesium salts as catalysts. For instance, magnesium bromide has been effectively used as a Lewis acid catalyst in the one-pot, three-component Biginelli reaction to synthesize dihydropyrimidinones under solvent-free conditions. researchgate.net This demonstrates that magnesium species can thrive in the complex environment of an MCR, suggesting the feasibility of incorporating potent organomagnesium nucleophiles like this compound into novel multicomponent strategies.

Utilization in Catalytic Processes as a Reagent or Precursor

Beyond its role as a stoichiometric nucleophile, this compound can also be instrumental in catalytic processes, either as a precursor to an active catalyst or as a key reagent that enables a catalytic cycle.

In many transition-metal-catalyzed reactions, particularly those involving iron, the Grignard reagent plays a dual role. It acts not only as the nucleophilic coupling partner but also as a reductant to generate the active low-valent catalytic species from a higher-valent metal salt precursor. acs.org For example, the catalytically active species in many iron-catalyzed cross-couplings is believed to be a low-valent iron complex, which is formed in situ by the reduction of the Fe(III) or Fe(II) precatalyst by the Grignard reagent. researchgate.netgoogle.com

Furthermore, magnesium complexes derived from Grignard reagents are themselves being investigated as catalysts. While less common than transition-metal catalysis, systems based on earth-abundant metals like magnesium are of growing interest. wikipedia.org Research has shown that well-defined magnesium complexes can catalyze reactions such as hydroboration, highlighting the potential for organomagnesium compounds to serve as precursors for main-group catalysts. wikipedia.org Therefore, this compound can be viewed not just as a building block, but as an enabling reagent for the generation and function of a variety of catalytic systems.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Understanding

In Situ Spectroscopic Monitoring of Grignard Reactions (e.g., NMR, IR)

Real-time monitoring of chemical reactions provides critical data on kinetics, the accumulation of intermediates, and the onset of exothermic events, which is particularly crucial for the safe scale-up of highly reactive Grignard syntheses. acs.org

Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive tool for tracking the progress of Grignard reagent formation. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, concentration changes of key species can be monitored continuously. acs.orgmt.com In the synthesis of 4-methylbenzylmagnesium chloride from 4-methylbenzyl chloride, FTIR spectroscopy can track the disappearance of the characteristic C-Cl bond vibration of the starting material and the concurrent appearance of new spectral features associated with the formation of the carbon-magnesium bond of the Grignard reagent. mt.com This allows for the precise determination of the reaction's initiation and completion. mt.com

For instance, monitoring can confirm that the reaction has started before the bulk of the organic halide is added, preventing a dangerous accumulation of unreacted starting material which could lead to a runaway reaction. acs.org This is especially important as the initiation of Grignard reactions can sometimes be delayed. mt.com Furthermore, in situ IR can be used to quantify the amount of water in the solvent (typically THF), ensuring that the anhydrous conditions necessary for a successful Grignard synthesis are met. acs.org

| Time (minutes) | Relative Intensity of C-Cl Peak (4-methylbenzyl chloride) | Relative Intensity of C-Mg Peak (this compound) |

| 0 | 100% | 0% |

| 5 | 95% | 5% |

| 15 (Initiation Confirmed) | 70% | 30% |

| 30 | 25% | 75% |

| 60 | <1% | >99% |

| This table presents a conceptual representation of data obtained from in situ IR monitoring of the formation of this compound, showing the inverse relationship between reactant consumption and product formation over time. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy offers detailed structural information about the species present in the reaction solution. For the formation of this compound, ¹H NMR can be used to follow the reaction by observing the disappearance of the signal for the benzylic protons (-CH₂) in the starting halide and the appearance of a new, typically upfield-shifted signal corresponding to the benzylic protons in the Grignard reagent. researchgate.net

NMR is also instrumental in studying the complex solution-state behavior of Grignard reagents, most notably the Schlenk equilibrium. researchgate.netnih.gov This equilibrium involves the disproportionation of the Grignard reagent (RMgCl) into a diorganomagnesium species (R₂Mg) and magnesium chloride (MgCl₂). nih.govadichemistry.com By analyzing the chemical shifts and integrals of the different species in solution, NMR can provide quantitative data on the position of this equilibrium, which is heavily influenced by the solvent and concentration. nih.govnih.gov

Structural Characterization of Transient Intermediates and Reaction Complexes

The simple representation of a Grignard reagent as "R-Mg-X" belies its complex nature in solution. The reactivity and mechanistic pathways are dictated by a variety of structures, including aggregates and short-lived intermediates.

The Schlenk Equilibrium

In an ethereal solvent like Tetrahydrofuran (B95107) (THF), this compound does not exist as a single species but as a mixture in equilibrium. nih.govadichemistry.com The position of this equilibrium is a critical factor in the reagent's reactivity. While diethyl ether tends to favor the monomeric RMgCl form, THF, being a more strongly coordinating Lewis base, often shifts the equilibrium toward the formation of the diorganomagnesium compound and magnesium halide. nih.govuni-graz.at

| Species Name | Formula | Role in Equilibrium |

| This compound | C₈H₉ClMg | The primary Grignard reagent. |

| Bis(4-methylbenzyl)magnesium | (C₈H₉)₂Mg | Diorganomagnesium species. |

| Magnesium chloride | MgCl₂ | Magnesium dihalide salt. |

| This table outlines the key chemical species involved in the Schlenk equilibrium for this compound in solution. |

Radical Intermediates

The formation of a Grignard reagent is widely understood to proceed through a single-electron transfer (SET) mechanism. researchgate.net In this process, the magnesium metal transfers an electron to the 4-methylbenzyl chloride. This creates a transient radical anion, which rapidly dissociates to form a 4-methylbenzyl radical (•CH₂C₆H₄CH₃) and a chloride ion. researchgate.netresearchgate.net A second electron transfer from the magnesium surface to the radical then forms the carbanionic portion of the Grignard reagent. researchgate.net The existence of this radical intermediate is a key factor in the formation of common byproducts, such as the Wurtz-type coupling product, through dimerization. youtube.com

Solvated Complexes and Aggregates

The magnesium center in the Grignard reagent is a strong Lewis acid and is coordinated by solvent molecules. nih.gov In THF, this compound can exist as solvated monomers, such as (4-CH₃C₆H₄CH₂)MgCl(THF)₂, or as more complex dimeric and oligomeric structures. nih.govuni-graz.at In these aggregates, halide atoms often act as bridging ligands between two or more magnesium centers. uni-graz.at The specific nature of these solvated complexes, which can be investigated through techniques like X-ray scattering and advanced NMR methods (e.g., DOSY), influences the reagent's solubility and reactivity. nih.gov

Application of Advanced Chromatography for Product Analysis and Selectivity Determination

After a reaction involving this compound is complete, advanced chromatographic techniques are essential for separating, identifying, and quantifying the products and byproducts. This analysis is fundamental to calculating reaction yield and determining selectivity.

Product and Byproduct Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods for analyzing the quenched reaction mixture. For example, if this compound is reacted with an electrophile such as carbon dioxide (followed by an acidic workup to produce 2-(4-methylphenyl)acetic acid), HPLC-MS or GC-MS can be used to confirm the identity of the product and quantify its yield.

A crucial aspect of this analysis is the identification and quantification of byproducts. The primary byproduct in Grignard reagent formation is often the Wurtz-type coupling product, which for this specific reagent is 1,2-bis(4-methylphenyl)ethane. This homocoupling product arises from the dimerization of the transient 4-methylbenzyl radical intermediate. youtube.com The ratio of the desired Grignard reagent to this byproduct is a measure of the reaction's selectivity.

Methodology and Selectivity Determination

A typical analysis involves quenching the reaction with an aqueous acid solution. The organic components are then extracted into a suitable solvent. This extract is then injected into a chromatograph. The components separate based on their differing affinities for the stationary phase, and their retention times are used for identification against known standards. The detector response (e.g., peak area) is used for quantification.

Developing a robust analytical method is critical. For instance, a quantitative bioanalytical method using HPLC with tandem mass spectrometry (HPLC/MS/MS) was developed for the related compound 4-fluorobenzyl chloride. nih.gov This method involved chemical derivatization to stabilize the reactive molecule, followed by solid-phase extraction and analysis, demonstrating the high sensitivity and precision achievable with modern chromatographic techniques. nih.gov Such principles are directly applicable to the analysis of reactions involving this compound.

| Compound Name | Potential Role | Typical Analytical Method |

| 2-(4-methylphenyl)acetic acid | Desired Product (e.g., after carboxylation) | HPLC-MS, GC-MS |

| 1,2-bis(4-methylphenyl)ethane | Wurtz Coupling Byproduct | GC-MS |

| Toluene | Protonolysis Byproduct (from trace water) | GC-MS |

| 4-Methylbenzyl chloride | Unreacted Starting Material | GC-MS |

| This table presents a hypothetical product distribution from a reaction of this compound, illustrating the types of compounds that would be analyzed using advanced chromatography to determine yield and selectivity. |

Theoretical and Computational Chemistry Studies on 4 Methylbenzylmagnesium Chloride Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools to elucidate the electronic structure and nature of the carbon-magnesium bond in 4-methylbenzylmagnesium chloride. The C-Mg bond in Grignard reagents is highly polarized, conferring significant carbanionic character on the benzylic carbon. The presence of the electron-donating methyl group at the para position of the benzene (B151609) ring further influences this electronic distribution.

The methyl group, through an inductive effect, pushes electron density into the aromatic ring. This increased electron density can be delocalized through the π-system, enhancing the nucleophilicity of the benzylic carbon compared to the unsubstituted benzylmagnesium chloride. Computational models would likely show a higher negative partial charge on the benzylic carbon of the 4-methylbenzyl derivative.

The structure of Grignard reagents in solution is complex, existing in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the species RMgX, R₂Mg, and MgX₂. nih.govtcichemicals.com Computational studies on similar systems suggest that these species can exist as monomers, dimers, or larger oligomers, with the specific composition depending on the solvent, concentration, and temperature. nih.govresearchgate.net For this compound in an ethereal solvent like tetrahydrofuran (B95107) (THF), dimeric structures with bridging chloride atoms are considered to be particularly stable and reactive. researchgate.net

Table 1: Representative Calculated Electronic Properties of Benzyl-type Grignard Reagents

| Property | Representative Value | Significance |

| C-Mg Bond Length | ~2.1-2.2 Å | Indicates the covalent/ionic character of the bond. |

| Mulliken Charge on Benzylic Carbon | -0.4 to -0.6 e | Quantifies the carbanionic character and nucleophilicity. |

| Mg-Cl Bond Length | ~2.4-2.5 Å | Reflects the ionic nature of the magnesium-halogen bond. |

| Dipole Moment | High | Confirms the highly polar nature of the molecule. |

Note: These are typical values for benzyl (B1604629) Grignard reagents and may vary based on the computational method, basis set, and specific molecular environment.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. These models help to identify the most likely reaction pathways and the structures of the transition states, which are crucial for understanding reaction kinetics.

For the reaction of this compound with a carbonyl compound, two primary mechanisms are generally considered: a polar (nucleophilic) pathway and a single-electron transfer (SET) pathway. mdpi.com

Polar Mechanism: This pathway involves the nucleophilic attack of the benzylic carbanion on the electrophilic carbonyl carbon. Computational studies on similar systems have modeled the transition state for this process, often depicted as a four-centered or six-centered ring-like structure, depending on the aggregation state of the Grignard reagent and the coordination of solvent molecules. researchgate.net The energy barrier for this pathway is influenced by steric hindrance and the electronic properties of both the Grignard reagent and the carbonyl substrate.

Single-Electron Transfer (SET) Mechanism: In this mechanism, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This is more likely with substrates that have low-lying unoccupied molecular orbitals and with Grignard reagents that are easily oxidized. researchgate.net The subsequent steps can involve radical coupling to form the final product. Computational studies can calculate the feasibility of this electron transfer based on the redox potentials of the reactants.

A notable reaction pathway for benzyl Grignard reagents is the rearrangement to form o-tolyl derivatives. mdma.ch Mechanistic studies on benzylmagnesium chloride have shown that this can occur, especially with certain electrophiles like formaldehyde (B43269). mdma.chpsu.edu Computational modeling can help to elucidate the transition state for this rearrangement, which is proposed to proceed through a metallated intermediate. sigmaaldrich.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical models can predict the reactivity and selectivity of this compound in various reactions.

Reactivity: The enhanced nucleophilicity of the benzylic carbon due to the para-methyl group suggests that this compound would be more reactive towards electrophiles than benzylmagnesium chloride. However, it is also prone to side reactions like Wurtz-type coupling, where two benzyl groups couple to form 1,2-di(p-tolyl)ethane. The choice of solvent can significantly impact the outcome of these reactions, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) often suppressing the Wurtz coupling byproduct more effectively than THF or diethyl ether. rsc.org

Stereoselectivity: In reactions with chiral electrophiles or in the presence of chiral ligands, the stereochemical outcome is of paramount importance. Computational modeling can be used to predict the diastereoselectivity or enantioselectivity by calculating the energies of the diastereomeric transition states. For example, in the addition to a chiral aldehyde, models can help to rationalize the formation of the major diastereomer based on steric and electronic interactions in the transition state. researchgate.net

Analysis of Solvation Effects and Metal-Ligand Interactions in Reaction Energetics

The solvent plays a crucial role in the reactivity of Grignard reagents, and its effects can be explicitly modeled using computational methods. Ethereal solvents like THF are not inert bystanders but are actively involved in the reaction mechanism.

Solvation Effects: Solvent molecules coordinate to the magnesium atom, stabilizing the Grignard reagent and influencing the Schlenk equilibrium. nih.govnih.gov The number of coordinating solvent molecules can affect the aggregation state (monomer vs. dimer) and the reactivity of the Grignard species. nih.gov Computational models can include explicit solvent molecules to provide a more accurate description of the reaction energetics. These calculations have shown that the coordination of the solvent can lower the energy of transition states and alter reaction pathways. researchgate.net For instance, the displacement of a coordinating THF molecule might be a necessary step in the reaction with an electrophile.

Future Prospects and Emerging Research Frontiers in 4 Methylbenzylmagnesium Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of Grignard reagents, which has been in use for over a century, relies heavily on toxic, anhydrous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). hokudai.ac.jpacs.org This method is not only expensive and complicated but also generates significant hazardous waste. hokudai.ac.jp In response, significant research efforts are directed towards creating greener and more sustainable synthetic routes.

A groundbreaking development is the use of mechanochemistry, specifically ball-milling, to synthesize Grignard reagents. hokudai.ac.jpsciencedaily.com This technique involves the mechanical mixing of magnesium metal and an organohalide in a chamber with a stainless-steel ball, using only a minimal amount of organic solvent—about one-tenth of what is required in conventional methods. hokudai.ac.jp This process can be conducted in ambient air, as the reduced solvent quantity makes the Grignard reagent less susceptible to deactivation by moisture and oxygen. hokudai.ac.jp The resulting paste-like Grignard reagent demonstrates high reactivity. hokudai.ac.jp This solvent-minimizing approach drastically reduces hazardous waste and opens up possibilities for synthesizing Grignard reagents from organohalides with poor solubility in traditional solvents. hokudai.ac.jpsciencedaily.com

Another avenue of research is the development of aqueous Grignard-type reactions. beyondbenign.org While traditional Grignard reagents react violently with water, researchers are exploring zinc-mediated processes and water-soluble catalysts that allow for carbon-carbon bond formation in aqueous conditions, thereby reducing the reliance on hazardous organic solvents. beyondbenign.org

Furthermore, innovations in process design, such as closed-loop systems, are being patented. google.comgoogle.com These systems perform the synthesis, filtration, and rectification steps in a closed, inert gas environment. This approach effectively minimizes the volatilization of solvents and prevents their contact with air. google.comgoogle.com The recovered solvent can be directly reused for subsequent Grignard reagent preparation without needing further purification like dehydration, which simplifies the process and significantly cuts down on costs and waste. google.comgoogle.com

| Synthetic Protocol | Key Features | Environmental/Sustainability Benefits | References |

| Conventional Synthesis | Requires large volumes of anhydrous organic solvents (e.g., THF, diethyl ether). | Generates significant hazardous solvent waste; high energy consumption for solvent purification and drying. | hokudai.ac.jpacs.org |

| Mechanochemical (Ball-Milling) | Uses ~90% less organic solvent; can be performed in ambient air. | Drastic reduction in hazardous waste; lower cost; potential for new reactions with insoluble precursors. | hokudai.ac.jpsciencedaily.comorganic-chemistry.org |

| Aqueous Grignard-type Reactions | Utilizes water as a solvent with mediating agents like zinc. | Eliminates the need for volatile and toxic organic solvents. | beyondbenign.org |

| Closed-Loop Systems | Synthesis and purification in a closed, inert environment with solvent recycling. | Reduces solvent volatilization and waste; allows for direct reuse of solvents, lowering costs. | google.comgoogle.com |

Exploration of Novel Catalytic Systems Utilizing Benzyl (B1604629) Grignard Reagents

The reactivity and selectivity of benzyl Grignard reagents like 4-methylbenzylmagnesium chloride can be significantly enhanced through catalysis. Research is actively pursuing the discovery and optimization of catalytic systems to broaden the synthetic utility of these reagents.

Transition-metal catalysis, particularly with iron, cobalt, nickel, and palladium, has proven effective for cross-coupling reactions involving Grignard reagents. acs.orgresearchgate.net Iron-catalyzed cross-coupling reactions are especially promising due to iron's low cost and environmental friendliness, offering great potential for future industrial applications. researchgate.net For instance, soluble iron(III) compounds have been shown to effectively catalyze the cross-coupling of Grignard reagents with vinylic halides. acs.org Similarly, cobalt(II) chloride can catalyze the homocoupling of aryl Grignard reagents. acs.org The development of new ligands for these metal catalysts is a key area of focus, aiming to create highly active catalysts for efficient transformations. researchgate.net

In addition to cross-coupling, copper(I) catalysts are employed to facilitate conjugate additions of Grignard reagents to α,β-unsaturated carbonyl compounds, expanding their synthetic applications. numberanalytics.com

Another innovative approach involves using magnesium chloride, a byproduct of the Grignard reaction itself, as a support for polymerization catalysts. researchgate.net For example, immobilizing iron or zirconium complexes on supports derived from magnesium chloride-alcohol adducts can yield highly active systems for ethylene (B1197577) polymerization. researchgate.net This strategy of utilizing a reaction byproduct as a component of the catalytic system represents a move towards more atom-economical and integrated chemical processes.

| Catalytic System | Reaction Type | Advantages & Research Focus | References |

| Iron Catalysts (e.g., Fe(III) β-diketonates) | Cross-coupling | Economical, environmentally benign; focus on expanding applicability in organic synthesis. | acs.orgresearchgate.net |

| Cobalt Catalysts (e.g., CoCl2) | Homocoupling | Enables Ar-Ar bond formation; research into reaction mechanisms. | acs.org |

| Nickel & Palladium Catalysts | Cross-coupling | High activity; development of new ligands for transforming inexpensive chlorides and other challenging substrates. | researchgate.net |

| Copper(I) Catalysts | Conjugate Addition | Expands utility to α,β-unsaturated systems. | numberanalytics.com |

| Magnesium Chloride Supports | Polymerization | Utilizes a reaction byproduct (MgCl2) to support transition-metal catalysts, improving activity and process integration. | researchgate.net |

Discovery of Unprecedented Reactivity Modes and Synthetic Transformations

Future research is not only focused on improving existing processes but also on discovering entirely new ways to use benzyl Grignard reagents. The development of novel synthetic protocols, such as the mechanochemical method, directly enables the exploration of new reactivity. hokudai.ac.jpsciencedaily.com By overcoming the solubility issues of certain organohalides, chemists can now generate Grignard reagents that were previously inaccessible, opening the door to a world of new reactions and molecular structures. hokudai.ac.jp

Detailed mechanistic studies of the reactions between benzyl Grignard reagents and various electrophiles, such as carbonyl compounds, are also crucial for uncovering new reactivity. acs.orgpsu.edu For example, research into the reaction with formaldehyde (B43269) has revealed complex pathways, including competition between proton abstraction and stereospecific hydrogen shifts, leading to different product distributions. psu.edu A deeper understanding of these mechanisms, aided by quantum-chemical calculations and advanced analytical techniques, can allow chemists to steer reactions towards previously unknown products. acs.orgnih.gov

The development of new types of Grignard reagents with enhanced stability or modified reactivity is another active frontier. numberanalytics.com For instance, the use of additives like lithium chloride can lead to the formation of highly functionalized "turbo Grignard" reagents, which can undergo reactions under milder conditions. nih.gov Similarly, modifying Grignard reagents with phosphoramides can create hydrocarbon-soluble catalysts that are stable at higher temperatures, expanding their operational window. google.com These new reagent formulations may exhibit unique reactivity patterns compared to their traditional counterparts.

Advancements in Process Chemistry for Scalable and Safe Handling of this compound

The high reactivity, flammability, and sensitivity to air and moisture of Grignard reagents pose significant challenges for large-scale industrial synthesis. numberanalytics.comnumberanalytics.com Advancements in process chemistry, particularly the adoption of continuous flow technology, are revolutionizing the scalable and safe handling of these hazardous materials. acs.orgresearchgate.net

Continuous flow chemistry offers numerous advantages over traditional batch processing for Grignard reagent synthesis. By performing the reaction in a continuous stream within a small reactor, such as a continuous stirred tank reactor (CSTR) or a packed-bed reactor, key parameters like temperature and mixing can be precisely controlled. acs.orgmarketsandmarkets.com This minimizes the risk of runaway exothermic reactions, which is a major safety concern in large batch reactors. marketsandmarkets.comdchas.org Flow systems also allow for rapid and safe process optimization and can achieve full conversion of the starting halide with high yields in a single pass. acs.orgresearchgate.net The scalability is also enhanced, as production can be increased by simply running the flow reactor for a longer duration or by using a slightly larger reactor, avoiding the significant challenges of scaling up batch processes. acs.orgresearchgate.net

Research in this area has demonstrated the successful implementation of laboratory and pilot-scale continuous flow reactors, with integrated real-time analytics (like ATR-IR spectroscopy) to monitor the reaction. acs.orgresearchgate.net This technology not only improves safety and scalability but can also lead to higher product selectivity by minimizing side reactions like Wurtz coupling. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing | References |

| Safety | Higher risk of runaway reactions due to large reaction volume and difficult heat management. | Enhanced safety through precise temperature control, small reaction volume, and efficient mixing. | marketsandmarkets.comdchas.org |

| Scalability | Difficult to scale up; requires significant process redesign. | Easier to scale up by extending run time or using a larger reactor; facilitates non-cryogenic conditions. | numberanalytics.comacs.orgresearchgate.net |

| Process Control | Challenging to maintain homogeneity and consistent temperature. | Precise control over reaction conditions; integrated inline analytics for real-time monitoring. | acs.orgresearchgate.net |

| Yield & Selectivity | Can be lower due to side reactions and decomposition. | Often achieves higher yields and selectivity (e.g., reduced Wurtz coupling). | acs.orgresearchgate.net |

Q & A

Q. What critical parameters must be controlled during the synthesis of 4-Methylbenzylmagnesium chloride to ensure high purity and yield?

- Methodological Answer : The synthesis of Grignard reagents like this compound requires strict control of:

- Moisture exclusion : Use anhydrous solvents (e.g., THF or 2-MeTHF) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Reaction temperature : Maintain low temperatures (0–5°C) during initiation to avoid runaway exothermic reactions.

- Substrate purity : Ensure 4-methylbenzyl chloride is free from impurities (e.g., aldehydes or ketones) that could deactivate the magnesium.

- Stoichiometry : Optimize the molar ratio of magnesium to halide (typically 1:1.1) to minimize unreacted starting material.

Post-synthesis, characterize the reagent via titration (e.g., quenching with deuterated water and analyzing by H NMR) to confirm active Mg content .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in deuterated THF can identify structural features and confirm the absence of by-products (e.g., biphenyls from Wurtz coupling) .

- Titration : Quench the Grignard reagent with a known amount of acid (e.g., HCl) and back-titrate to quantify active magnesium .

- Elemental analysis : Verify the Mg:Cl ratio to confirm stoichiometric integrity.

- HPLC/MS : For trace analysis of decomposition products (e.g., 4-methylbenzyl alcohol or toluene) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear impervious gloves, sealed goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., methane or ethane during quenching).

- Waste disposal : Store waste in sealed, inert containers and collaborate with certified waste management services to neutralize residual reactivity (e.g., slow quenching with isopropanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve heat dissipation and reduce side reactions compared to batch methods .

- Catalytic additives : Introduce iodine or 1,2-dibromoethane to activate magnesium surfaces and accelerate initiation .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reagent formation and adjust parameters dynamically .

Document all parameters (solvent, temperature, stirring rate) following journal guidelines for reproducibility (e.g., Beilstein Journal’s experimental section requirements) .

Q. How should researchers address contradictory literature reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic replication : Reproduce reported protocols while controlling variables like solvent purity, catalyst loading, and moisture levels .

- Control experiments : Test the reagent’s reactivity with standardized substrates (e.g., benzaldehyde) to benchmark activity .

- Advanced characterization : Use kinetic studies (e.g., variable-temperature NMR) to identify side reactions (e.g., β-hydride elimination) that may explain discrepancies .

Q. What strategies are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Long-term stability studies : Store the reagent at different temperatures (-20°C to 25°C) under argon and periodically analyze active Mg content via titration .

- Decomposition pathways : Use GC-MS to identify degradation products (e.g., 4-methyltoluene from protonolysis) and correlate with storage conditions .

- Stabilizers : Evaluate additives (e.g., THF or crown ethers) to prolong shelf life by stabilizing the Mg center against aggregation or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.